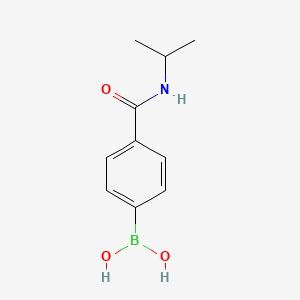

4-(N-Isopropylaminocarbonyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

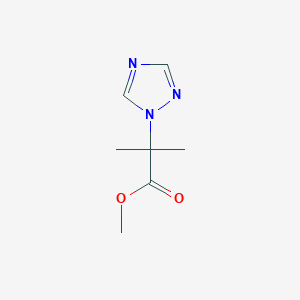

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-(N-Isopropylaminocarbonyl)phenylboronic acid can be represented by the SMILES stringCC(C)NC(=O)c1ccc(cc1)B(O)O . This indicates that the molecule consists of a phenyl ring (c1ccc(cc1)) substituted with a boronic acid group (B(O)O) and an isopropylaminocarbonyl group (CC©NC(=O)) .

Applications De Recherche Scientifique

Chemical Recognition and Separation

4-(N-Isopropylaminocarbonyl)phenylboronic acid, like its phenylboronic acid derivatives, is recognized for its ability to form reversible complexes with compounds such as saccharides, glycolipids, glycoproteins, and nucleotides. This property makes these compounds highly useful in chemical processes involving the recognition, separation, and detection of such substances. Moreover, these derivatives have seen extensive application in self-regulated insulin delivery systems, tissue engineering, and sensor systems due to their unique chemical interactions (Liang-yin, 2006).

Supramolecular Assemblies

The compound and its relatives are pivotal in the construction of supramolecular assemblies. These assemblies, often built using hydrogen bonds between hetero N-atoms and –B(OH)2, have been reported in structures formed from phenylboronic and 4-methoxyphenylboronic acids. The ability to create such structures paves the way for various applications in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).

Applications in Nanotechnology and Sensing

Nanostructure Interaction

The interaction of phenylboronic acids with nanomaterials has been a subject of interest. These compounds, when attached to nanomaterials like carbon nanotubes, display fascinating optical properties and can be used for saccharide recognition. This dual functionality – attachment to hydrophobic surfaces and saccharide recognition – is pivotal for applications in biosensors and nanotechnology (Mu et al., 2012).

Biosensors and Drug Delivery Systems

The compound's derivatives are utilized in crafting polymeric nanomaterials for advanced bio-applications, particularly due to their ability to form reversible complexes with polyols like sugar. This unique chemistry is instrumental in designing biosensors and drug delivery systems. The interactions of these derivatives with specific biological molecules like glucose and sialic acid are critical for the development of diagnostic and therapeutic solutions (Tianyu Lan & Qianqian Guo, 2019).

Applications in Material Science

Intelligent Bio-Hydrogels

Phenylboronic acid derivatives are used to create intelligent bio-hydrogels that respond to external stimuli like pH and glucose levels. These materials, which show great promise in fields like drug delivery and tissue engineering, adjust their behaviors based on environmental factors. The incorporation of phenylboronic acid groups into these materials imbues them with responsive properties, potentially revolutionizing the way we approach drug delivery and disease treatment (Peng et al., 2018).

Glucose-Responsive Materials

The synthesis of glucose-responsive materials, particularly for insulin delivery, is a notable application of phenylboronic acid derivatives. These materials, often constructed in forms like nanogels, micelles, and vesicles, have been primarily utilized for their glucose-responsive characteristics, making them highly valuable in the field of drug delivery (Rujiang Ma & Linqi Shi, 2014).

Safety And Hazards

The safety data sheet for 4-(N-Isopropylaminocarbonyl)phenylboronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propriétés

IUPAC Name |

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCSEYKTZAKRMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378483 |

Source

|

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isopropylcarbamoyl)phenyl)boronic acid | |

CAS RN |

397843-67-3 |

Source

|

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)